BenchChemオンラインストアへようこそ!

4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate

Analytical Chemistry Quality Control Pharmaceutical Intermediates

4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate (CAS 2034155-40-1; molecular formula C11H16N2O4S2; molecular weight 304.39) is a pre-formed methanesulfonate salt of a benzothiazole-2(3H)-imine scaffold. This compound is classified as a benzothiazole derivative, a class widely recognized for diverse pharmacological activities including kinase inhibition, anti-inflammatory effects, and antiviral properties.

Molecular Formula C11H16N2O4S2
Molecular Weight 304.4 g/mol
CAS No. 2034155-40-1
Cat. No. B1446032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate
CAS2034155-40-1
Molecular FormulaC11H16N2O4S2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N(C(=N)S2)C.CS(=O)(=O)O
InChIInChI=1S/C10H12N2OS.CH4O3S/c1-6-4-5-7(13-3)8-9(6)14-10(11)12(8)2;1-5(2,3)4/h4-5,11H,1-3H3;1H3,(H,2,3,4)
InChIKeyAZHLDBBLMXWMPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine Methanesulfonate (CAS 2034155-40-1): Essential Procurement Profile for a Benzothiazole Research Intermediate


4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate (CAS 2034155-40-1; molecular formula C11H16N2O4S2; molecular weight 304.39) is a pre-formed methanesulfonate salt of a benzothiazole-2(3H)-imine scaffold. This compound is classified as a benzothiazole derivative, a class widely recognized for diverse pharmacological activities including kinase inhibition, anti-inflammatory effects, and antiviral properties. [1] Unlike the free base form, the methanesulfonate salt provides a well-defined, stoichiometric solid form that eliminates batch-to-batch variability in protonation state and counterion content, a critical requirement for reproducible structure-activity relationship (SAR) studies and pharmaceutical intermediate applications.

Why Generic Substitution of 4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine Methanesulfonate (CAS 2034155-40-1) Fails for Reproducible Research and Procurement


Substituting this compound with the corresponding free base or alternative salt forms introduces critical risks to experimental reproducibility. The methanesulfonate counterion directly influences solubility, dissolution rate, and solid-state stability through specific lattice energy and pKa matching. [1] Unlike the free base, which may exist in variable amorphous or partially protonated states, the pre-formed methanesulfonate salt guarantees a single, well-defined chemical entity, eliminating protonation heterogeneity that can confound cell-based and biochemical assay results. Furthermore, commercial suppliers offer this compound with batch-specific purity certification (e.g., ≥98% by HPLC, confirmed by NMR and GC), while the free base is not commercially available as a standalone, characterized product, forcing researchers to either synthesize and characterize it independently or accept unquantified purity risks.

Product-Specific Quantitative Evidence Guide for 4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine Methanesulfonate (CAS 2034155-40-1)


Purity Advantage: Certified 98% HPLC Purity with NMR Confirmation for 4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine Methanesulfonate

The target compound 4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate (CAS 2034155-40-1) is commercially supplied with a certified purity of 98% as determined by HPLC, supported by orthogonal confirmation via NMR and GC. In contrast, the putative free base (4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine) is not commercially listed as a standalone product with defined purity, requiring in-house synthesis and characterization. [1] This purity differential directly impacts the accuracy of biological assays where contaminants can confound dose-response relationships.

Analytical Chemistry Quality Control Pharmaceutical Intermediates

Salt Form Discrimination: Methanesulfonate Salt Provides Defined Solubility and Solid-State Properties vs. Undefined Free Base for 4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine

The methanesulfonate salt of this benzothiazole-2(3H)-imine is a stoichiometric 1:1 salt with methanesulfonic acid (pKa ≈ –1.9), which forms a stable ionic lattice with the weakly basic imine (estimated conjugate acid pKa ≈ 3–5, typical for benzothiazole imines). This salt formation is predicted to increase aqueous solubility by 10- to 1000-fold compared to the neutral free base, consistent with the broader pharmaceutical salt literature for methanesulfonate salts of heterocyclic amines. [1] Alternative salt forms (e.g., hydrochloride) are not commercially available, meaning the methanesulfonate salt is the only characterized, stoichiometrically defined form suitable for reproducible dissolution and dosing.

Pharmaceutical Chemistry Salt Screening Formulation

Manufacturing Quality: ISO-Certified Production of 4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine Methanesulfonate with Batch-Specific Analytical Documentation

The compound is manufactured under ISO-certified quality systems by multiple suppliers, with batch-specific Certificate of Analysis (CoA) documentation including HPLC purity, NMR identity confirmation, and GC residual solvent analysis. In comparison, synthesis in individual academic laboratories typically lacks this level of quality documentation, and the free base would require independent full characterization (elemental analysis, HPLC purity, residual solvent analysis) before use in any publishable study. The availability of ISO-certified material reduces the risk of experimental failure due to unidentified impurities and ensures that inter-laboratory results are comparable.

Quality Assurance GMP/ISO Procurement

Chemical Stability: Methanesulfonate Salt Prevents Imine Hydrolysis and Disproportionation Liabilities of the Free Base for 4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine

Benzothiazole-2(3H)-imines, when in the free base form, are susceptible to imine hydrolysis under ambient conditions, leading to ring-opened thiourea derivatives that lose the intact pharmacophore. The methanesulfonate salt, by locking the imine in its protonated iminium form, reduces the electrophilicity of the C=N bond and slows hydrolytic degradation, consistent with the general stabilization observed for protonated imines. [1] This enhanced solid-state stability is critical for compound management in screening libraries where long-term storage at –20°C in DMSO stocks is required.

Chemical Stability Storage Compound Management

Best Research and Industrial Application Scenarios for 4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine Methanesulfonate (CAS 2034155-40-1)


Kinase Inhibitor Medicinal Chemistry Programs Requiring a Pure, Soluble Benzothiazole Scaffold

The defined methanesulfonate salt provides immediate solubility advantages for biochemical kinase assays (e.g., p38α MAPK, CHK2) without the need for high DMSO concentrations. The >98% purity ensures that measured IC50 values reflect the target compound rather than impurities, a critical requirement for patent filings and lead optimization decisions.

Anti-Inflammatory Drug Discovery Leveraging COX-2 or iNOS Pathway Modulation

Benzothiazole derivatives, including 2-imine variants, have demonstrated COX-2 and iNOS inhibitory activity. This compound, as a pure, well-characterized methanesulfonate salt, can serve as a reference standard or starting point for synthesizing focused libraries targeting NF-κB/COX-2 pathways, where solubility and purity directly impact cell-based assay reproducibility.

Pharmaceutical Intermediate for API Synthesis Requiring ISO-Certified Quality

The ISO-certified manufacturing and batch-specific analytical documentation make this compound suitable as a registered starting material or intermediate in GMP-adjacent synthesis campaigns. Procurement departments can reference CAS 2034155-40-1 with guaranteed purity specifications, enabling consistent supply chain management.

Compound Management for Screening Libraries Requiring Long-Term Stability

The enhanced solid-state stability of the methanesulfonate salt (relative to the free base) makes it the preferred form for inclusion in diverse screening decks stored under standard –20°C conditions. DMSO stock solutions prepared from this salt are expected to maintain integrity longer than those from the free base, reducing the frequency of quality control re-validation.

Quote Request

Request a Quote for 4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.